BenchChemオンラインストアへようこそ!

3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Medicinal Chemistry Kinase Inhibitor Design Regioisomer SAR

3,5-Dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912625-36-6, molecular formula C21H19N3O2S2, molecular weight 409.52 g/mol) is a synthetic small-molecule sulfonamide belonging to the thiazolo[5,4-b]pyridine class of fused heterocyclic compounds. This compound features a 3,5-dimethylbenzenesulfonamide moiety linked via a sulfonamide bridge to a 2-methyl-5-substituted phenyl ring bearing a thiazolo[5,4-b]pyridine heterocycle at the 5-position.

Molecular Formula C21H19N3O2S2
Molecular Weight 409.52
CAS No. 912625-36-6
Cat. No. B2471331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS912625-36-6
Molecular FormulaC21H19N3O2S2
Molecular Weight409.52
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=CC(=C4)C)C
InChIInChI=1S/C21H19N3O2S2/c1-13-9-14(2)11-17(10-13)28(25,26)24-19-12-16(7-6-15(19)3)20-23-18-5-4-8-22-21(18)27-20/h4-12,24H,1-3H3
InChIKeyAGDHDYSFKWCDGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912625-36-6): Compound Identity, Structural Class, and Research Sourcing


3,5-Dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912625-36-6, molecular formula C21H19N3O2S2, molecular weight 409.52 g/mol) is a synthetic small-molecule sulfonamide belonging to the thiazolo[5,4-b]pyridine class of fused heterocyclic compounds [1]. This compound features a 3,5-dimethylbenzenesulfonamide moiety linked via a sulfonamide bridge to a 2-methyl-5-substituted phenyl ring bearing a thiazolo[5,4-b]pyridine heterocycle at the 5-position. The thiazolo[5,4-b]pyridine scaffold has been extensively characterized as a privileged kinase-inhibitor pharmacophore, with derivatives demonstrating potent inhibitory activity against phosphoinositide 3-kinase (PI3Kα, IC50 values reaching 3.6 nM for optimized congeners) and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT-1) protease [2][3]. However, this specific compound (912625-36-6) is a research-grade screening compound with no published biological activity data in peer-reviewed literature as of the current evidence cutoff [4]. It is commercially available for non-human research use only at ≥95% purity from select specialty chemical suppliers .

Why Generic Substitution of 3,5-Dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912625-36-6) with Close Isomeric Analogs Is Scientifically Unjustified


Although multiple thiazolo[5,4-b]pyridine benzenesulfonamides share the identical molecular formula C21H19N3O2S2 (MW 409.52), they cannot be treated as interchangeable procurement items. The substitution pattern on the terminal benzenesulfonamide ring (3,5-dimethyl vs. 4-methyl vs. 2,4,5-trimethyl), the regioisomeric position of thiazolo[5,4-b]pyridine attachment on the central phenyl ring (5-position vs. 3-position vs. 4-position), and the presence or absence of the ortho-methyl group on the central ring generate distinct three-dimensional electrostatic surfaces, conformational preferences, and hydrogen-bonding geometries . Published SAR studies on the thiazolo[5,4-b]pyridine chemotype demonstrate that even single-atom substitutions or positional isomerism can produce order-of-magnitude differences in target binding affinity: replacement of the 2-pyridyl group attached to the thiazolo[5,4-b]pyridine core with a phenyl group leads to a significant decrease in PI3Kα inhibitory activity, underscoring the exquisite structural sensitivity of this scaffold [1]. The sulfonamide NH proton acidity—directly modulated by the electronic character and position of substituents on the benzenesulfonamide ring—is a critical determinant of the charged interaction with Lys802 in the PI3Kα active site [1]. Consequently, substituting CAS 912625-36-6 with a different regioisomer or substitutional isomer without confirmatory bioassay data risks introducing uncharacterized potency, selectivity, and pharmacokinetic profiles that may confound experimental reproducibility.

Quantitative Differential Evidence Guide for 3,5-Dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912625-36-6) vs. Closest Isomeric Analogs


Regioisomeric Differentiation: 5-Position vs. 4-Position Thiazolo[5,4-b]pyridine Attachment on the Central 2-Methylphenyl Ring Determines Molecular Geometry and Potential Kinase Binding Mode

CAS 912625-36-6 features thiazolo[5,4-b]pyridine attachment at the 5-position (meta to sulfonamide-bearing NH) of the central 2-methylphenyl ring. In contrast, the closely related isomeric comparator CAS 863594-49-4 (2,4,5-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide) places the heterocycle at the 4-position (para to the sulfonamide-bearing NH) on a phenyl ring lacking the ortho-methyl substituent. This regioisomeric difference produces a distinct N-to-S spatial distance vector between the sulfonamide pharmacophore and the thiazolo[5,4-b]pyridine hinge-binding motif, which is a critical determinant of kinase active-site complementarity . Published SAR on the thiazolo[5,4-b]pyridine scaffold demonstrates that positional isomerism on the central aromatic ring dictates the relative orientation of the hinge-binding heterocycle and the solvent-exposed sulfonamide region, directly impacting isoform selectivity profiles across the PI3K family [1]. Neither compound has published head-to-head biological data, but the regioisomeric nature of the difference—analogous to well-characterized positional SAR in kinase inhibitor chemotypes—precludes generic interchange.

Medicinal Chemistry Kinase Inhibitor Design Regioisomer SAR

Benzenesulfonamide Substitution Pattern: 3,5-Dimethyl vs. 4-Methyl Differentiation Modulates Sulfonamide NH Acidity and Steric Environment

The 3,5-dimethyl substitution pattern on the terminal benzenesulfonamide ring of CAS 912625-36-6 generates a distinct electronic environment compared to the 4-methyl (para-methyl) substitution found in the isomeric comparator CAS 896679-87-1. Two meta-methyl groups exert an inductive electron-donating effect (+I) that modulates the sulfonamide NH pKa differently than a single para-methyl group, which additionally contributes resonance effects (+R) through the aromatic ring. This electronic difference is functionally significant: published X-ray crystallography and SAR analysis of thiazolo[5,4-b]pyridine PI3K inhibitors demonstrates that the sulfonamide NH proton forms a critical charged hydrogen-bond interaction with the carboxylate side chain of Lys802 in the PI3Kα active site, and the acidity of this NH proton—tuned by the substituents on the benzenesulfonamide ring—directly correlates with inhibitory potency [1]. The 3,5-dimethyl pattern also presents a symmetric steric environment around the sulfonamide linkage, whereas the 4-methyl substituent creates an asymmetric steric profile that may differentially constrain the dihedral angle between the sulfonamide group and the terminal aromatic ring. No published head-to-head pKa or binding data exists for these specific isomers.

Physical Organic Chemistry SAR Sulfonamide Pharmacophore

MALT-1 Protease Inhibition: Thiazolo[5,4-b]pyridine Chemotype Class-Level Evidence for Allosteric MALT-1 Inhibitory Activity

The thiazolo[5,4-b]pyridine scaffold has been independently developed and patented as an allosteric inhibitor chemotype for MALT-1 (Mucosa-Associated Lymphoid tissue lymphoma Translocation protein 1) protease, a validated therapeutic target in activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) [1][2]. A 2024 patent highlight in ACS Medicinal Chemistry Letters describes thiazolo[5,4-b]pyridine derivatives of general Formula (I) as MALT-1 protease inhibitors with potential utility in ABC-DLBCL, with the invention assigned to AbbVie Inc. [1]. The commercial supplier Chemenu categorizes CAS 912625-36-6 under the 'Thiazolopyridines' class and explicitly notes that 'Thiazolopyridines were developed as allosteric inhibitors of MALT1 with good cellular potency and refined selectivity' . While specific MALT-1 IC50 data for CAS 912625-36-6 has not been published, the structural inclusion of both the thiazolo[5,4-b]pyridine core and the sulfonamide functionality—both identified as critical for MALT-1 inhibitory activity in the patent SAR—positions this compound as a structurally qualified candidate for MALT-1 screening. Comparator note: MALT-1 inhibitory activity is not a universal property of all thiazolo[5,4-b]pyridine derivatives; specific substitution patterns on terminal rings dictate potency and selectivity, distinguishing this compound from analogs designed for alternative targets (e.g., EGFR-TK inhibitors) [3].

Immuno-Oncology MALT-1 Protease Allosteric Inhibitor

PI3Kα Inhibitory Pharmacophore: The Sulfonamide NH–Lys802 Interaction Is Conserved Across the Thiazolo[5,4-b]pyridine Benzenesulfonamide Class

A 2020 study by Xia et al. established the foundational SAR for thiazolo[5,4-b]pyridine derivatives as PI3Kα inhibitors, demonstrating that the sulfonamide NH proton engages in a crucial charged hydrogen-bond interaction with the carboxylate side chain of Lys802 within the PI3Kα ATP-binding pocket [1]. The study reported that the most potent compound in the series, 19a (which contains a 2-chloro-4-fluorophenylsulfonamide moiety appended to a 4-morpholinyl-substituted thiazolo[5,4-b]pyridine core), achieved an IC50 of 3.6 nM against PI3Kα in an enzymatic assay. Critically, the SAR revealed that sulfonamide functionality was essential for PI3Kα inhibitory activity; replacement of the sulfonamide with alternative linkers or modification of the aryl sulfonamide substitution pattern dramatically altered potency [1]. CAS 912625-36-6 conserves the sulfonamide NH pharmacophore and the thiazolo[5,4-b]pyridine core required for PI3Kα inhibition, while the 3,5-dimethylbenzenesulfonamide group represents a distinct steric/electronic variation relative to the halogenated phenylsulfonamides characterized in the published series. The compound has not been tested in the Xia et al. assay system; quantitative potency attribution would require de novo testing. This represents class-level inference of PI3Kα inhibitory potential rather than demonstrated activity.

PI3K Inhibition Kinase Pharmacophore Structure-Based Drug Design

Vendor Purity and Identity Verification: 95%+ Purity Specification with Traceable Catalog Management for Reproducible Procurement

CAS 912625-36-6 is commercially available from Chemenu (Catalog Number CM622569) at a specified purity of ≥95% . This purity level meets or exceeds the typical ≥95% threshold commonly accepted for primary biochemical screening in academic and industrial hit-discovery campaigns [1]. The compound's identity is traceable through its CAS registry number, SMILES string (CC1=CC(=CC(C)=C1)S(=O)(=O)NC1=C(C)C=CC(=C1)C1=NC2=CC=CN=C2S1), and IUPAC name, enabling unambiguous procurement and inventory management. In contrast to many thiazolo[5,4-b]pyridine benzenesulfonamide analogs that are available only through custom synthesis or from vendors with unspecified purity, CAS 912625-36-6 benefits from a defined catalog listing with stated purity and availability, reducing procurement lead time and quality uncertainty. The compound is provided for research use only and is not intended for human or veterinary therapeutic applications . No certificate of analysis (CoA) with batch-specific purity verification (e.g., HPLC chromatogram, NMR spectrum) was publicly available for inspection at the time of this evidence compilation; researchers should request batch-specific QC documentation prior to critical assays.

Chemical Procurement Quality Control Compound Identity Verification

Recommended Research and Procurement Application Scenarios for 3,5-Dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912625-36-6)


PI3K Isoform Selectivity Profiling Panels Requiring Structurally Orthogonal Benzenesulfonamide Chemotypes

As demonstrated by the class-level SAR established in Xia et al. (2020), thiazolo[5,4-b]pyridine benzenesulfonamides engage the PI3Kα ATP-binding pocket through a conserved sulfonamide NH–Lys802 interaction [1]. CAS 912625-36-6 offers a 3,5-dimethylbenzenesulfonamide substitution pattern not represented in the published lead optimization series, making it suitable for inclusion as a structural diversity element in PI3K isoform selectivity profiling panels (PI3Kα, β, γ, δ). Procurement for this purpose is justified by the need to sample novel substitution space around the validated pharmacophore, potentially revealing isoform-selective binding profiles that differ from the halogenated phenylsulfonamide leads. Researchers should commission PI3K biochemical profiling (e.g., ADP-Glo or TR-FRET assays) upon compound receipt, as no pre-existing IC50 data are available.

MALT-1 Allosteric Inhibitor Screening Cascades in ABC-DLBCL Drug Discovery Programs

The thiazolo[5,4-b]pyridine scaffold has been independently validated and patented as an allosteric MALT-1 inhibitor chemotype by AbbVie (US 2025/0084099 A1, priority 2022), with the ACS Medicinal Chemistry Letters patent highlight (Abdel-Magid, 2024) confirming the therapeutic relevance of this scaffold for ABC-DLBCL [2][3]. CAS 912625-36-6 maps onto the general Formula (I) structural space claimed in the AbbVie patent family and is commercially categorized as a thiazolopyridine with MALT-1 allosteric inhibitor potential by its supplier . This compound can serve as a starting point for MALT-1 biochemical screening (protease activity assay using fluorescent peptide substrates) and cellular NF-κB reporter assays in ABC-DLBCL cell lines. Procurement for this application is recommended only after confirming the compound's structural compliance with the specific substitution requirements of the target patent claims and verifying that the purchased material is not encumbered by composition-of-matter patent restrictions for the intended research use.

Kinase Inhibitor Selectivity Profiling Using Thiazolo[5,4-b]pyridine Scaffold-Hopping Libraries

The thiazolo[5,4-b]pyridine core represents a bioisosteric replacement for purine, quinazoline, and pyrazolo[3,4-d]pyrimidine hinge-binding motifs commonly found in clinical kinase inhibitors [1][4]. CAS 912625-36-6, with its 3,5-dimethylbenzenesulfonamide tail and 5-position central ring attachment, provides a structurally differentiated entry in scaffold-hopping libraries designed to identify novel kinase inhibition profiles. Procurement is warranted for broad-panel kinase selectivity screening (e.g., commercial 100+ kinase panels) to establish the selectivity fingerprint of this specific substitution pattern combination, which may diverge from the EGFR-selective profiles reported for 6-substituted thiazolo[5,4-b]pyridine derivatives (Borude et al., 2024) [4] or the PI3K-selective profiles of 2-pyridyl-substituted analogs.

Chemical Probe Development for Target Identification via Chemoproteomics

The absence of published biological annotation for CAS 912625-36-6, combined with its membership in a validated kinase inhibitor chemotype class, makes this compound a candidate for chemical proteomics-based target deconvolution studies (e.g., affinity-based proteome profiling or thermal proteome profiling) . The 3,5-dimethyl substitution provides a potential synthetic handle for future derivatization (e.g., photoaffinity labeling or biotin conjugation via late-stage functionalization of the benzenesulfonamide ring). Procurement for this application is conditional upon: (a) confirming compound identity and purity by in-house LC-MS and NMR upon receipt; (b) verifying solubility in the intended assay buffer system; and (c) demonstrating lack of non-specific protein reactivity in preliminary counter-screens.

Quote Request

Request a Quote for 3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.